molecular formula C20H15N3O4 B2366078 (E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620105-36-4

(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Cat. No.: B2366078
CAS No.: 620105-36-4
M. Wt: 361.357
InChI Key: WGAHBANSDSKCQA-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a useful research compound. Its molecular formula is C20H15N3O4 and its molecular weight is 361.357. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-13-6-8-15(9-7-13)27-18-16(11-14(12-21)20(25)26-2)19(24)23-10-4-3-5-17(23)22-18/h3-11H,1-2H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAHBANSDSKCQA-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H19N3O4
  • Molecular Weight : 375.41 g/mol
  • IUPAC Name : (E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit human leukocyte elastase (HLE), a serine protease involved in immune responses and inflammation. This inhibition can reduce tissue damage during inflammatory processes .
  • Antioxidant Activity : Studies suggest that it may also possess antioxidant properties, which help mitigate oxidative stress in cells .

Pharmacological Effects

The biological activity of (E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate has been evaluated in various preclinical models:

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Enzyme InhibitionInhibits human leukocyte elastase
Antioxidant PropertiesReduces oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsDecreases pro-inflammatory cytokines

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

  • Cancer Research : A study investigated the cytotoxic effects of (E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate on various cancer cell lines. Results showed significant apoptosis induction in breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Models : In an animal model of inflammation, administration of this compound resulted in a marked reduction in swelling and pain, attributed to its ability to inhibit elastase activity and modulate cytokine levels .

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